(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c14-11-6-7-13(10-11)8-9-15-12-4-2-1-3-5-12/h1-5,11,14H,6-10H2/t11-/m1/s1 |
InChI Key |
NHJLEQHHJSNQGA-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCOC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The biological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural Analogs of (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol
Key Observations :
- Phenoxyethyl vs.
- Aromatic Carbonyl Groups: Compounds like (3R)-1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-ol exhibit subnanomolar binding (Kd ~ pM) to DNA repair enzymes due to transition state mimicry .
Stereochemical and Functional Group Impact
- Enantiomers : The (3S)-enantiomer of 1-(2-phenylethyl)pyrrolidin-3-ol (1b) showed reduced antiviral activity compared to the (3R)-configured 1a, highlighting the role of stereochemistry .
- Hydroxyl Group Positioning : The 3R-hydroxyl group is essential for hydrogen bonding with catalytic residues in enzymes like hOGG1 and Fpg, whereas its absence or mispositioning (e.g., in 1N analogs) reduces affinity by >1000-fold .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Water Solubility | LogP | Melting Point |
|---|---|---|---|
| (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol | Low | 1.98 | Not reported |
| (3R)-1-(2-Chloroethyl)pyrrolidin-3-ol HCl | High | 0.45 | 186–188°C |
| (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol | Moderate | -0.32 | Not reported |
Notes:
Preparation Methods
Methodology
This industrial-scale method involves two steps:
-
Step A : Reaction of pyrrolidine-3-ol (or its precursors) with excess formaldehyde (1:1 to 1:5 molar ratio) and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, palladium on carbon).
-
Step B : Secondary amine treatment (e.g., diethylamine, morpholine) to remove residual formaldehyde and isolate the product via distillation.
Key Data
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd/C, Raney Ni |
| Solvent | Methanol, ethanol, or toluene |
| Temperature | 35–50°C (Step A); 60–80°C (Step B) |
| Yield | 75–89% |
| Stereoselectivity | >98% (R-configuration retained) |
Advantages : Scalable, cost-effective, and high enantiomeric excess (ee).
Limitations : Requires rigorous control of formaldehyde stoichiometry to avoid over-alkylation.
Alkylation of (3R)-Pyrrolidin-3-ol
Methodology
Direct alkylation of enantiomerically pure (3R)-pyrrolidin-3-ol with 2-phenoxyethyl bromide or related electrophiles under basic conditions:
Conditions :
Key Data
| Parameter | Value/Detail |
|---|---|
| Base | K₂CO₃ (5 eq) |
| Solvent | Toluene |
| Reaction Time | 6–12 hours |
| Yield | 68–82% |
| Purity (HPLC) | >98% |
Example :
-
Procedure : (3R)-Pyrrolidin-3-ol (28 g), K₂CO₃ (89 g), and 2-phenoxyethyl bromide in refluxing acetonitrile for 6 hours yielded 78% product after extraction and crystallization.
Advantages : Straightforward, minimal side products.
Limitations : Requires chiral starting material, which may increase costs.
Asymmetric Catalytic Hydrogenation
Methodology
Synthesis via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Rhodium-BINAP complexes):
Conditions :
Key Data
| Parameter | Value/Detail |
|---|---|
| Catalyst Loading | 1–2 mol% Rh |
| ee | 95–99% |
| Yield (Overall) | 60–70% |
Example :
-
Procedure : (R)-4-Chloro-3-hydroxybutyronitrile was hydrogenated over Raney cobalt at 50°C to yield (3R)-pyrrolidin-3-ol, followed by alkylation with 2-phenoxyethyl bromide (91% ee).
Advantages : High enantioselectivity, avoids chiral resolution.
Limitations : Multi-step synthesis, sensitivity to catalyst performance.
Resolution of Racemic Mixtures
Methodology
Chiral resolution using tartaric acid or enzymatic methods:
Key Data
| Parameter | Value/Detail |
|---|---|
| Resolution Agent | L-(+)-Tartaric acid |
| Solvent | Ethanol/water (3:1) |
| Yield | 40–55% |
| ee | >99% |
Advantages : Effective for high-purity demands.
Limitations : Low yield, requires recycling of undesired enantiomer.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 75–89 | >98 | High | Moderate |
| Alkylation | 68–82 | >98 | Moderate | High |
| Asymmetric Catalysis | 60–70 | 95–99 | Low | Low |
| Chiral Resolution | 40–55 | >99 | Low | High |
Q & A
Q. What are the key considerations for synthesizing (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol with high enantiomeric purity?
To achieve high enantiomeric purity, stereoselective synthesis is critical. Use chiral catalysts (e.g., Ru-based catalysts for hydrogenation) or enantioselective alkylation of pyrrolidin-3-ol precursors. For example, coupling (3R)-pyrrolidin-3-ol with 2-phenoxyethyl bromide under basic conditions (e.g., KCO) in anhydrous DMF at 60°C can yield the target compound. Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >98%. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column) .
Q. How can the structure and purity of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol be rigorously characterized?
Combine spectroscopic and analytical methods:
- NMR : H and C NMR to confirm regiochemistry (e.g., δ 3.6–4.2 ppm for phenoxyethyl protons).
- IR : Detect hydroxyl (3200–3400 cm) and ether (1100–1250 cm) groups.
- X-ray crystallography : Resolve absolute stereochemistry (if crystalline).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 236.1415).
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What are the solubility properties of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol, and how can they be optimized for biological assays?
The compound is moderately polar due to the hydroxyl group but hydrophobic from the phenoxyethyl chain. Solubility in water is limited (~2–5 mg/mL); use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. For in vitro assays, pre-dissolve in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Solubility increases in ethanol (20–30 mg/mL) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine C3 position influence biological activity?
The (3R) configuration is critical for target binding. For example, in a study on analogous compounds, the (3R)-enantiomer showed 10-fold higher affinity for σ-1 receptors compared to the (3S)-form. Molecular docking reveals that the hydroxyl group forms hydrogen bonds with Glu172 and Tyr103 residues, while the phenoxyethyl group occupies a hydrophobic pocket. Replace the hydroxyl with a methoxy group to test hydrogen-bonding necessity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols:
Q. What strategies are effective for identifying biological targets of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol?
Employ multi-omics approaches:
- Affinity chromatography : Immobilize the compound on Sepharose beads and incubate with cell lysates. Elute bound proteins for MS/MS identification.
- Phage display : Screen peptide libraries to identify binding motifs.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq). Prioritize pathways like GPCR signaling or ion channel modulation .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Systematically modify substituents:
- Phenoxy group : Replace with substituted aryl rings (e.g., 4-fluorophenyl) to enhance lipophilicity.
- Ethyl linker : Shorten to methyl or extend to propyl to probe steric effects.
- Pyrrolidine ring : Introduce methyl groups at C2 or C4 to restrict conformational flexibility.
Evaluate derivatives in functional assays (e.g., cAMP inhibition for GPCRs) and off-target panels (e.g., CEREP’s SafetyScreen44) .
Methodological Considerations
Q. How to validate enantiomeric purity during scale-up synthesis?
- Chiral SFC : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (CO/methanol mobile phase) for rapid analysis.
- Polarimetry : Compare observed [α]_D$$^{20} with literature values (e.g., [α]_D$$^{20} = +15.2° for (3R)-enantiomer in ethanol).
- X-ray diffraction : Confirm configuration during early-stage crystallization .
Q. What in vitro models are suitable for assessing neuropharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
